Methyl 4-benzoylbenzoate
Description
Historical Context and Significance in Organic Chemistry
The exploration of benzoyl derivatives dates back to the early 20th century, with the synthesis of compounds like Methyl 2-benzoylbenzoate through the esterification of 2-benzoylbenzoic acid with methanol (B129727). chemblink.com While specific historical details on the initial synthesis of the 4-isomer, Methyl 4-benzoylbenzoate, are less documented in readily available literature, its structural relationship to the well-studied benzophenone (B1666685) family places it within a significant lineage of organic compounds.
The core structure, a benzophenone derivative, is renowned for its photochemical properties. Benzophenone itself is a classic photoinitiator, a compound that, upon absorbing light, generates reactive species to initiate polymerization reactions. This fundamental property has been a cornerstone of photochemistry and polymer science for decades. The addition of a methyl ester group in the para position, creating this compound, modifies the electronic and steric properties of the benzophenone core, influencing its reactivity and potential applications.
Early research into related compounds, such as esters of 2-benzoylbenzoic acid, highlighted their use as photoremovable protecting groups for alcohols. acs.org This demonstrates the foundational interest in the photochemical reactivity of this class of molecules. The synthesis of related compounds often involves the esterification of the corresponding benzoylbenzoic acid. For instance, Methyl 2-benzoylbenzoate is synthesized from 2-benzoylbenzoic acid and thionyl chloride in methanol. sigmaaldrich.com A common industrial preparation for the precursor, o-benzoylbenzoic acid, involves the Friedel-Crafts acylation of phthalic anhydride (B1165640) with benzene (B151609). google.com
Contemporary Research Landscape and Emerging Trends
Modern research continues to explore and expand the applications of this compound and its isomers, primarily driven by the demand for advanced materials and more efficient chemical processes.
A significant area of contemporary research is its use as a photoinitiator in UV-curable coatings, inks, and adhesives. chemblink.comdatahorizzonresearch.com These materials offer rapid curing times, improved performance, and reduced environmental impact compared to traditional solvent-based systems. datahorizzonresearch.com The demand for low-odor and low-migration photoinitiators for applications like food packaging has spurred further investigation into benzophenone derivatives like this compound. google.comzhuoerchem.com Research has also focused on identifying the photolytic decomposition products of such photoinitiators to ensure the safety of packaged goods. nih.gov
The compound also serves as a crucial intermediate and building block in organic synthesis. cymitquimica.com Its structure allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules, including pharmaceuticals and agrochemicals. chemblink.com For example, research has shown that related benzoylbenzoate structures can be used in the synthesis of potential local anesthetics and antimicrobial agents.
Furthermore, there is growing interest in the application of benzophenone derivatives in materials science . This includes their use as precursors for organic semiconductors and light-emitting materials for devices like organic light-emitting diodes (OLEDs). chemblink.com The ability of these molecules to participate in electronic and optoelectronic processes is key to their utility in this field. chemblink.com Researchers are also exploring the use of related compounds, like 4-benzoylbenzoate, intercalated into layered double hydroxides to create novel catalysts for photo-oxidation reactions. researchgate.net
An emerging trend is the development of sustainable and eco-friendly photoinitiators, driving research to enhance the environmental profile of compounds like this compound. datahorizzonresearch.com This aligns with the broader shift towards green chemistry and sustainable manufacturing practices.
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound and its related compounds is multifaceted, with several key objectives:
Elucidating Reaction Mechanisms: A primary goal is to understand the detailed mechanisms of its photochemical reactions. This includes studying the formation of free radicals upon UV exposure and how these radicals initiate polymerization. nih.gov Research also investigates the pathways of its photolytic decomposition to identify potential byproducts. nih.gov
Structure-Property Relationships: Researchers aim to establish clear relationships between the molecular structure of benzoylbenzoate derivatives and their properties. This involves synthesizing new analogs with different substituents and evaluating how these changes affect their photoinitiation efficiency, absorption spectra, and stability.
Optimizing Synthetic Routes: Another objective is to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its precursors. google.com This includes exploring new catalysts and reaction conditions to improve yields and reduce waste.
Expanding Applications: A significant portion of academic research is dedicated to discovering and developing new applications for this class of compounds. This includes their use in novel polymer systems, advanced materials for electronics, and as catalysts in specialized chemical reactions. chemblink.comresearchgate.net For instance, studies have investigated the use of polymeric benzophenone analogs as sensitizers in photocycloaddition reactions. cdnsciencepub.com
The ongoing research into this compound underscores its continued importance in both fundamental and applied chemistry, with a clear trajectory towards the development of more sophisticated and sustainable technologies.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-benzoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFXAMIFNGJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325247 | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-54-9 | |
| Record name | Methyl p-benzoyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Benzoylbenzoate and Analogues
Esterification Reactions for Methyl Benzoate (B1203000) Derivatives
Esterification is a fundamental process for converting carboxylic acids into esters. In the context of methyl 4-benzoylbenzoate synthesis, the starting material is typically 4-benzoylbenzoic acid, which is reacted with methanol (B129727).
Acid-Catalyzed Esterification Approaches
The most traditional method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. semanticscholar.orgorganic-chemistry.org This equilibrium-driven reaction often requires an excess of the alcohol or the removal of water to shift the equilibrium towards the formation of the ester. organic-chemistry.org
Commonly used Brønsted acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com For instance, the synthesis of ethyl 4-benzoylbenzoate, an analogue of this compound, is typically carried out by refluxing 4-benzoylbenzoic acid with ethanol (B145695) using sulfuric acid as the catalyst. The reaction temperature is generally maintained between 80–110°C. Similarly, the synthesis of other esters like n-butyl-p-benzoylbenzoate has been achieved through acid-catalyzed esterification. epo.org
The general procedure involves dissolving the carboxylic acid in the alcohol, followed by the cautious addition of the acid catalyst. operachem.com The mixture is then heated, often under reflux, until the reaction reaches completion. operachem.com Post-reaction workup typically involves neutralizing the excess acid, extracting the ester with an organic solvent, and purifying it through distillation or recrystallization. operachem.com
Esterification with Specific Catalysts and Reagents
To overcome some of the limitations of traditional acid catalysis, such as long reaction times and harsh conditions, alternative catalysts and reagents have been explored.
Heterogeneous Catalysts: Zeolites, particularly in their hydrogen form (e.g., H-MOR), have shown promise as effective and reusable catalysts for esterification reactions due to their high acidity and porosity. While direct studies on this compound might be limited, research on analogous compounds like ethyl 4-nitrobenzoate (B1230335) has demonstrated the applicability of this method.
Zirconocene Catalysts: Zirconocene triflate has been identified as an effective catalyst for the esterification of benzoic acid with benzyl (B1604629) alcohol, suggesting its potential for the synthesis of other aromatic esters. diva-portal.org
Dimethyl Carbonate (DMC): As a "green" methylating agent, dimethyl carbonate offers a non-toxic alternative to hazardous reagents like dimethyl sulfate. unive.it Base-catalyzed methyl transfer from DMC to carboxylic acids has been shown to be a general and selective method for esterification. smith.edu Catalysts such as potassium carbonate or DABCO can be employed in this process. smith.edu This method is particularly advantageous as it proceeds under mild conditions and is compatible with various functional groups. smith.edu
Other Reagents:
Thionyl chloride (SOCl₂): 4-Benzoylbenzoic acid can be converted to its more reactive acid chloride, 4-benzoylbenzoyl chloride, using thionyl chloride. nih.gov This intermediate can then readily react with methanol to form this compound.
Formamide (B127407) Catalyzed Activation: Carboxylic acids can be activated using formamide catalysts in the presence of a coupling reagent like TCT (2,4,6-trichloro-1,3,5-triazine) to facilitate esterification. rsc.org
Friedel-Crafts Acylation Strategies for Benzoylbenzoate Precursors
Friedel-Crafts acylation is a key reaction for introducing an acyl group to an aromatic ring and is a common method for synthesizing the benzophenone (B1666685) core structure of benzoylbenzoates. oregonstate.eduguidechem.com
A typical route to a precursor for this compound involves the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride. oregonstate.eduoup.comchegg.com This reaction yields 4-methylbenzophenone (B132839), which can then be oxidized to 4-benzoylbenzoic acid. oregonstate.edunih.gov
Reaction Conditions and Catalysis in Acylation
The success of Friedel-Crafts acylation heavily relies on the choice of catalyst and reaction conditions.
Lewis Acid Catalysts: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst used in these reactions. oregonstate.edu It is generally required in at least stoichiometric amounts because it complexes with the product ketone. oup.com The reaction is often carried out in a solvent like dichloromethane (B109758) or by using one of the reactants, such as toluene, in excess. oregonstate.edunih.gov
Alternative Catalysts:
Rhenium-based Catalysts: Bromopentacarbonylrhenium(I) ([ReBr(CO)₅]) has been shown to be an effective catalyst for the Friedel-Crafts acylation of arenes with acid chlorides, allowing the reaction to proceed with only a catalytic amount of the complex. oup.com
Ionic Liquids: Chloroaluminate ionic liquids have been investigated as catalysts for the acylation of benzene (B151609) with phthalic anhydride (B1165640), offering a potentially more environmentally friendly alternative to traditional Lewis acids. dissertationtopic.net
The reaction typically involves adding the acylating agent (e.g., benzoyl chloride) to a mixture of the aromatic substrate and the catalyst. guidechem.com The temperature is controlled, and the reaction is allowed to proceed until completion. guidechem.com
Hydrolysis Reactions in Synthetic Pathways
Hydrolysis is a crucial step in some synthetic routes, particularly when an intermediate needs to be converted to a carboxylic acid before esterification. guidechem.com For instance, after the Friedel-Crafts acylation to produce a crude product, a hydrolysis step is often necessary to work up the reaction mixture and isolate the ketone. guidechem.com
In the synthesis of methyl 2-benzoylbenzoate, an isomer of the target compound, the intermediate o-benzoylbenzoic acid, formed from the acylation of benzene with phthalic anhydride, is subjected to hydrolysis with water. Similarly, 4-benzoylbenzoyl chloride, if used as a precursor, hydrolyzes in the presence of water to form 4-benzoylbenzoic acid. This hydrolysis can be a deliberate step or an unwanted side reaction. vulcanchem.com
Oxidation Reactions in Synthesis
Oxidation reactions are employed to convert an alkyl group on the benzophenone core into a carboxylic acid group, a necessary transformation in one of the primary synthetic pathways to 4-benzoylbenzoic acid. nih.govontosight.ai
The most common precursor for this oxidation is 4-methylbenzophenone, which is synthesized via Friedel-Crafts acylation. nih.gov This intermediate is then oxidized to 4-benzoylbenzoic acid.
Oxidizing Agents:
Chromium (VI) oxide (CrO₃): In a laboratory setting, chromium trioxide in the presence of acetic acid and sulfuric acid can be used to oxidize 4-methylbenzophenone. The reaction is typically heated to around 100°C. nih.gov
Potassium permanganate (B83412) (KMnO₄): This strong oxidizing agent is also capable of converting the methyl group of 4-methylbenzophenone to a carboxylic acid. alfa-chemistry.com
Molecular Oxygen: For industrial-scale production, the liquid-phase air oxidation of alkyl-substituted benzophenones using heavy metal oxidation catalysts is a preferred method due to its cost-effectiveness. google.com
The resulting 4-benzoylbenzoic acid can then be esterified to yield this compound. medchemexpress.com
Reduction Reactions in Synthesis
The synthesis of this compound analogues can involve reduction reactions. For instance, the benzoyl group of certain derivatives can be reduced to a benzyl group. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com
In a systematic study, 4-aryl-4-oxoesters were effectively reduced to 1-aryl-1,4-butanediols using sodium borohydride in methanol at room temperature. beilstein-journals.org This method presents a safer and more cost-effective alternative to LiAlH₄, which can lead to multiple unidentifiable by-products. beilstein-journals.org However, the reduction of methyl o-benzoylbenzoate under these conditions was less straightforward, requiring more drastic conditions and resulting in a mixture of the corresponding diol and lactone. beilstein-journals.org This reduced reactivity is attributed to the lower electrophilicity of the carbonyl groups in methyl o-benzoylbenzoate due to both electronic and steric factors. beilstein-journals.org
Interestingly, the ester group in ethyl 4-benzoylbenzoate can be reduced to an alcohol, forming 4-benzoylbenzyl alcohol, using reagents like LiAlH₄ or NaBH₄ in anhydrous conditions.
A key precursor, methyl 4-(1-phenylvinyl)benzoate, is synthesized from this compound. This involves a Wittig reaction, where this compound reacts with a phosphonium (B103445) ylide (generated from methyltriphenylphosphonium (B96628) bromide and sodium hydride) in THF. kyoto-u.ac.jp
N-Acylation Reactions for Modified Benzoates
N-acylation is a crucial method for synthesizing modified benzoates, often serving to introduce a benzoyl group onto an amino-functionalized molecule. This technique is widely used for the protection of amino groups in amino acids and for creating precursors to various heterocyclic compounds. ijirset.com
The classic Schotten-Baumann reaction, which traditionally uses aqueous alkali, can be modified for N-acylation by employing organic amines like pyridine (B92270) or triethylamine (B128534) in an inert organic solvent such as benzene or chloroform. google.com This creates a single-phase system, facilitating the reaction between an aminobenzamide and benzoyl chloride. google.com
Another approach involves the use of N-acylbenzotriazoles as effective acylating agents. These reagents react with primary and secondary amines to produce the corresponding amides in high yields. thieme-connect.com For example, N-acylbenzotriazoles can be used for the synthesis of N-Boc- or Cbz-protected amino acid and dipeptide-based compounds. thieme-connect.com The synthesis of N-acylbenzotriazoles themselves can be achieved by activating carboxylic acids with trichloroacetonitrile, which then react with benzotriazole (B28993). thieme-connect.com
In the synthesis of specific bioactive molecules, N-acylation with benzoyl chloride is a key step. For instance, in the creation of certain quinolone derivatives, an intermediate is N-acylated with benzoyl chloride under basic conditions. vulcanchem.com Similarly, the synthesis of N-benzoyl derivatives of amino acids can be efficiently carried out using polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst, which helps to control the exothermic nature of the reaction and improve yields. ijirset.com
The synthesis of various heterocycles can be achieved through a direct imine acylation (DIA) reaction, where an imine is directly acylated with a functionalized benzoic acid to generate an N-acyliminium ion, which is then trapped intramolecularly. whiterose.ac.uk
Rearrangement Reactions Leading to Benzoylbenzoate Esters
Rearrangement reactions provide a unique pathway to benzoylbenzoate esters. One notable example is the solvent-controlled regioselective rearrangement of spiroindane-1,3-diones. bohrium.comacs.orgresearchgate.net
A recently developed method has shown that spiroindane-1,3-diones can undergo a rearrangement to form 2-benzoylbenzoate esters when the reaction is performed in alcohol solvents. bohrium.comacs.orgresearchgate.net This reaction is solvent-dependent; if carried out in acetonitrile, the same starting materials rearrange to form tritylone alcohols. bohrium.comacs.org
The process begins with the mesylation of the spiroindane-1,3-dione, which is then treated with a base, such as 1,8-diazabicycloundec-7-ene (DBU), in an alcohol solvent at an elevated temperature (e.g., 70 °C). acs.org The choice of alcohol can influence the yield, with less sterically hindered alcohols like methanol and ethanol providing better results than bulkier alcohols like tert-butanol. acs.org For instance, when the reaction is performed in methanol, the corresponding methyl ester is obtained in a moderate yield. acs.org
The proposed mechanism involves the formation of a diene intermediate through a DBU-mediated elimination, followed by the formation of a cyclopropane (B1198618) ring. The subsequent ring opening of this cyclopropane intermediate, influenced by the alcohol solvent, leads to the final 2-benzoylbenzoate ester product.
One-Pot Synthetic Procedures
One-pot syntheses offer an efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. nih.gov
Multi-component reactions (MCRs) are a prominent example of one-pot procedures. organic-chemistry.orgbeilstein-journals.orgmdpi.com For instance, a three-component reaction involving 2-formylbenzonitriles, diaryliodonium salts, and arenes or ketones, catalyzed by copper, can produce diaryl γ-lactams and other complex isoindolinones. beilstein-journals.org Another example is the iodine-catalyzed three-component cyclocondensation of an aldehyde, a ketone, and urea (B33335) to yield 4,6-diarylpyrimidin-2(1H)-ones under solvent-free conditions. tandfonline.com
The synthesis of β-acylamino ketones can be achieved in one pot through a sequential aldol (B89426) reaction followed by a Ritter reaction, catalyzed by triflic acid (TfOH). organic-chemistry.org Similarly, a three-component reaction of aldehydes/ketones, amines, and phosphites (a Kabachnik–Fields type reaction) can be performed under catalyst- and solvent-free conditions to produce α-aminophosphonates. mdpi.com
While not a multi-component reaction in the strictest sense, the synthesis of N-acylbenzotriazoles can be performed in a one-pot procedure where a carboxylic acid is activated and then reacted with benzotriazole without isolating the intermediate. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of this compound and its analogues.
In the Suzuki-Miyaura cross-coupling reaction to form this compound from N-acyl-5,5-dimethylhydantoins and 4-(methoxycarbonyl)phenylboronic acid, the choice of catalyst and base is critical. nsf.gov The use of Pd–PEPPSI–IPr as a catalyst at 80 °C or a Pd/PCy₃ catalyst system at 120 °C, with potassium carbonate as the base, has been shown to produce near-quantitative yields. nsf.gov The stoichiometry of the boronic acid and the base are also key parameters to control. nsf.gov
For the rearrangement of spiroindane-1,3-diones to 2-benzoylbenzoate esters, optimization studies have identified the optimal conditions as using 2.5 equivalents of DBU at 70 °C in ethanol. acs.org The choice of solvent also plays a significant role, with less sterically hindered alcohols leading to higher yields. acs.org
In Friedel-Crafts acylation reactions, the solvent can have a profound effect on the product distribution. stackexchange.comrsc.org For example, in the acylation of naphthalene, non-polar solvents favor the formation of the 1-acetylnaphthalene (the kinetic product), while polar solvents like nitrobenzene (B124822) lead to the 2-acetylnaphthalene (B72118) (the thermodynamic product). stackexchange.com This is due to the solubility of the intermediate complex with the Lewis acid catalyst. stackexchange.com The use of highly fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in conjunction with a Brønsted acid catalyst can enable the Friedel-Crafts reaction of highly deactivated benzylic alcohols. researchgate.net
The addition of water has been found to significantly improve the efficiency of certain palladium-catalyzed cross-coupling reactions, allowing for lower reaction temperatures and catalyst loadings. nih.gov
Purity Enhancement Strategies in Synthesis
Achieving high purity is essential for the final product. Common techniques for the purification of this compound and its analogues include recrystallization and chromatography. doi.org
Recrystallization is a widely used method. For ethyl 4-benzoylbenzoate, recrystallization from ethanol or ethyl acetate (B1210297) is effective. High-purity crystals can also be obtained by the slow diffusion of a non-solvent like diethyl ether into a tetrahydrofuran (B95107) (THF) solution of the compound. For methyl o-benzoylbenzoate, recrystallization from ethanol or methanol is recommended to achieve purity of ≥99%. Mixed solvent systems, such as ethyl acetate/hexane (B92381), can enhance selectivity for removing certain impurities. In some cases, multiple recrystallizations are necessary, for instance, from a chloroform/ethanol mixture. rsc.org
Chromatography is another key purification technique. Flash chromatography on a silica (B1680970) gel column is often used for laboratory-scale preparations. For instance, ethyl 4-benzoylbenzoate can be purified using a hexane:ethyl acetate gradient to separate the ester product from unreacted acid. Similarly, methyl 4-(1-phenylvinyl)benzoate is purified by flash silica gel column chromatography with a hexane/ethyl acetate eluent. kyoto-u.ac.jp The progress of the reaction and the purity of the fractions can be monitored by thin-layer chromatography (TLC).
After synthesis, it is common to wash the crude product with aqueous solutions, such as sodium bicarbonate, to remove acidic impurities before proceeding with chromatographic purification or recrystallization. kyoto-u.ac.jp
Mechanistic Investigations of Reactions Involving Methyl 4 Benzoylbenzoate
Detailed Reaction Mechanisms of Esterification
The synthesis of methyl 4-benzoylbenzoate is commonly achieved through the Fischer-Speier esterification of 4-benzoylbenzoic acid with methanol (B129727). This acid-catalyzed reaction is a reversible process, and to favor the formation of the ester, an excess of the alcohol reactant is often used, or the water produced is continuously removed from the reaction mixture. pressbooks.puborganic-chemistry.orglibretexts.org
The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.comchemistrysteps.combyjus.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgbyjus.comresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com
Nucleophilic Attack by Alcohol : The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. organic-chemistry.orgbyjus.com This results in the formation of a tetrahedral intermediate. pressbooks.puborganic-chemistry.org
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. organic-chemistry.orgbyjus.com
Deprotonation : The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. pressbooks.pubmasterorganicchemistry.combyjus.com
Photochemical Reaction Mechanisms
This compound, as a benzophenone (B1666685) derivative, is involved in various photochemical reactions, often initiated by the absorption of UV light. uvabsorber.com These reactions can proceed through several mechanistic pathways.
Electron-Transfer Pathways
Upon photoexcitation, this compound can participate in electron transfer processes. researchgate.net In the presence of an electron donor, the excited state of this compound can accept an electron to form a radical anion. researchgate.net This process is fundamental in photosensitized reactions. For instance, in the photo-oxidation of sulfides, an electron transfer mechanism can lead to the formation of sulfide (B99878) radical cations. researchgate.netresearchgate.net The efficiency of these electron-transfer oxidations can be influenced by the solvent and the presence of other species like superoxide (B77818) anions. researchgate.net
Radical-Mediated Processes (e.g., Thiyl Radicals, Sulfonyl Radicals)
Photochemical reactions involving this compound can generate various radical species. In the presence of sulfur-containing compounds, such as thiols, the excited sensitizer (B1316253) can lead to the formation of thiyl radicals. researchgate.net These thiyl radicals can then react with oxygen to produce sulfonyl radicals, which are key intermediates in the photo-oxidation of organosulfur compounds. researchgate.net
Hydrogen Abstraction Mechanisms
A common photochemical reaction for benzophenone and its derivatives is hydrogen abstraction. lookchem.comacs.orgnih.gov Upon excitation to the triplet state, this compound can abstract a hydrogen atom from a suitable donor molecule, such as a solvent or another reactant. acs.orgnih.govacs.org This process generates a ketyl radical and a radical derived from the hydrogen donor. For example, in the photolysis of methyl 2-benzoylbenzoate in 2-propanol, intermolecular hydrogen abstraction leads to the formation of specific photoproducts. acs.org In some cases, intramolecular hydrogen abstraction can also occur, leading to the formation of biradicals that can undergo further reactions. acs.org
Catalytic Mechanism Elucidation (e.g., Pd, Ag, NHC-mediated, Photoinitiator)
This compound can be synthesized and can participate in various catalytically driven reactions, with mechanistic details being a subject of ongoing research.
Palladium (Pd)-Catalyzed Reactions : Palladium catalysts are widely used for cross-coupling reactions. While direct C-O bond cleavage in esters for cross-coupling is challenging, methods have been developed using Pd-phosphine and Pd-N-heterocyclic carbene (NHC) complexes. nih.govnih.gov The mechanism for Suzuki-Miyaura cross-coupling of esters generally involves the oxidative addition of the C-O bond to a Pd(0) complex. nih.govnih.gov The choice of ligand (e.g., phosphines, NHCs) and base is crucial for the efficiency of the reaction. nih.govnih.gov Competition experiments suggest that electron-deficient arenes are more reactive in these couplings. nih.gov In some cases, a pyridine-assisted cyclopalladation mechanism is proposed, involving a Pd(II)/Pd(IV) catalytic cycle. rsc.org
Silver (Ag)-Catalyzed Reactions : While less common for direct transformations of this compound, silver salts can be involved in related reactions. For instance, silver nitrate (B79036) has been shown to be inactive for certain acylation reactions where palladium catalysts are effective. rsc.org
N-Heterocyclic Carbene (NHC)-Mediated Catalysis : NHC ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions involving esters. nih.govnih.gov Well-defined [Pd(NHC)(sulfide)Cl2] and [(NHC)PdCl2(Aniline)] complexes have been developed as air-stable and highly active precatalysts. nih.govnih.gov The strong σ-donating ability and steric tunability of NHC ligands facilitate the oxidative addition of the C(acyl)-N or C-O bond to the palladium center. nih.govnih.gov Kinetic studies and DFT calculations are often employed to elucidate the detailed mechanism of catalyst activation and the elementary steps of the catalytic cycle. nih.govsemanticscholar.org
Photoinitiator Mechanism : this compound can act as a Type II photoinitiator. uvabsorber.com Upon absorption of light, it gets excited to a triplet state. In this state, it does not undergo unimolecular bond cleavage to directly form radicals. Instead, it requires a co-initiator, typically a hydrogen donor like an amine, to produce reactive radicals through a bimolecular reaction. uvabsorber.com The excited benzophenone derivative abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and an amine-derived radical, which then initiate polymerization. uvabsorber.com
Mechanistic Studies of Chemical Transformations (e.g., Oxidation, Reduction, Rearrangement)
This compound can undergo various chemical transformations, and mechanistic studies help in understanding these processes.
Oxidation : Oxidation of this compound can lead to the formation of 4-benzoylbenzoic acid. The benzoyl group is generally stable to oxidation under typical conditions used to hydrolyze the ester.
Reduction : The carbonyl groups in this compound can be reduced. For instance, reduction of the ester group can yield 4-benzoylbenzyl alcohol. The ketone carbonyl can also be reduced. In asymmetric transfer hydrogenation reactions, methyl 2-benzoylbenzoate acts as a substrate for reduction in the presence of a ruthenium catalyst.
Rearrangement : While specific rearrangement reactions of this compound are not extensively documented in the provided context, related benzophenone derivatives can undergo photochemical rearrangements.
Kinetic Studies of Reaction Pathways
Kinetic investigations into the reactions involving this compound have provided significant insights into the mechanisms and efficiencies of these transformations. A predominant area of study has been the photoreduction of the benzophenone moiety within the molecule, particularly in the presence of amines and other reducing agents.
The photoreduction of the 4-benzoylbenzoate anion, the de-esterified form of this compound, has been a focus of detailed kinetic analysis. In a mixed solvent system of 1:1 water-pyridine at a pH of 12, the decay rate constants (k_d) of the triplet state have been determined. These studies, employing variations in the concentrations of reducing agents and the quencher naphthalene, revealed that while Stern-Volmer kinetics could be applied to photoreduction by alcohols, the kinetics involving amines were more complex. sci-hub.se At high amine concentrations, the quantum yields were enhanced, suggesting the involvement of a ground-state ketone-amine complex. sci-hub.se
Research Findings from Photoreduction Studies
The quantum yields for the photoreduction of sodium 4-benzoylbenzoate by various amines and 2-propanol have been determined, highlighting the efficiency of these reactions. lookchem.com The data, measured at 334 nm in a 1:1 pyridine-water solution, show the quantum yields for the reduction to the corresponding hydrol, a process that involves two ketyl radicals per molecule of ketone reduced. lookchem.com
Table 1: Quantum Yields for Photoreduction of Sodium 4-benzoylbenzoate (0.1 M) by Amines and 2-Propanol lookchem.com
| Reducing Agent | Concentration (M) | Quantum Yield (Φ) |
| 2-Propanol | - | 0.86 |
| Triethylamine (B128534) | 0.1 | 0.28 |
| 2-Butylamine | 0.1 | 0.55 |
| N,N-Dimethyl-2-butylamine | 0.1 | 0.73 |
Further kinetic studies have focused on determining the rate constants for the interaction of the excited ketone with various agents. In the photoreduction of the 4-benzoylbenzoate anion in a 1:1 water-pyridine solution (pH 12), the decay rate constant (k_d) of the excited state and the interaction rate constant (k_ir) with amines have been measured. sci-hub.se
Table 2: Kinetic Constants for the Photoreduction of 4-Benzoylbenzoate Anion sci-hub.se
| Reducing Agent | k_d (sec⁻¹) | k_ir (M⁻¹ sec⁻¹) |
| 2-Propanol | 2.8 x 10⁶ | - |
| 2-Butylamine | 6.3 x 10⁶ | 8.5 x 10⁸ |
| N-Methyl-2-butylamine | 4.8 x 10⁶ | - |
| N,N-Dimethyl-2-butylamine | 1.0 x 10⁷ | - |
| Triethylamine | 1.3 x 10⁷ | 8.5 x 10⁸ |
The 4-benzoylbenzoate moiety has also been utilized as a photosensitizer in other chemical transformations. For instance, its incorporation into a copper(II)-ethylenediamine complex allows for the photoreduction of the copper center, creating a catalytically active species for click reactions in aqueous media without the need for a reducing agent like sodium ascorbate. beilstein-journals.org The photoreduction process in such systems has been shown to be highly efficient, with quantum yields (Φ_red) reaching up to 1 in suitable hydrogen-donating solvents. beilstein-journals.org
In another application, 4-benzoylbenzoate intercalated into layered double hydroxides acts as a catalyst for the photo-oxidation of sulfides. researchgate.net Flash photolysis and pulse radiolysis studies on the related 4-carboxybenzophenone have shown that the rate constants for the quenching of its triplet state by sulfur-containing amino acids are in the range of 10⁸–10⁹ M⁻¹ s⁻¹. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 4 Benzoylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of Methyl 4-benzoylbenzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H-NMR Applications in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is fundamental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the aromatic protons are typically observed in the range of δ 7.14–8.31 ppm. google.com The methyl group (-OCH₃) protons characteristically appear as a singlet. Specific findings from various studies indicate the following chemical shifts for the aromatic protons: a multiplet between δ 7.14–7.75 ppm, and signals between δ 7.41-8.31 ppm. google.com The methoxy (B1213986) group protons have been reported as a singlet at δ 3.84 ppm.
Table 1: Representative ¹H-NMR Spectral Data for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.14 - 8.31 | Multiplet |
| Methoxy Protons (-OCH₃) | ~3.84 | Singlet |
¹³C-NMR Applications in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing insights into the carbon skeleton of this compound. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, with distinct chemical shifts. The ester carbonyl carbon appears at approximately δ 167.7 ppm, while the ketone carbonyl carbon resonates at around δ 197.2 ppm. The aromatic carbons produce a series of signals in the region of δ 125.3–144.1 ppm, which is consistent with the substituted benzene (B151609) rings.
Table 2: Key ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~167.7 |
| Ketone Carbonyl (C=O) | ~197.2 |
| Aromatic Carbons | 125.3 - 144.1 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used for the identification, quantification, and structural analysis of this compound. Various MS methods, often coupled with chromatographic separation, are employed depending on the complexity of the sample and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a sample by gas chromatography and then detected and identified by mass spectrometry. This technique is valuable for both qualitative identification, based on the mass spectrum and retention time, and quantitative analysis. rsc.orgwiley.com For instance, a GC-MS method was established for determining ten photo-initiators, including a related compound, o-Methyl-benzoyl Benzoate (B1203000) (OMBB), in plastic food packaging. rsc.org The method demonstrated good linearity and recovery, with detection limits in the range of 0.03×10⁻³ mg/dm² to 0.12×10⁻³ mg/dm². rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds in complex mixtures. This method has been applied to detect and quantify impurities in related benzoate derivatives at parts-per-million (ppm) levels. In one study, an LC-MS/MS method was developed for the analysis of a drug formulation, where a related compound, methyl-2-benzoyl benzoate, was quantified using selected ion monitoring (SIM). researchgate.net
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the detection of trace levels of this compound and its derivatives, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity and specificity. mdpi.commdpi.com This technique has been successfully employed for the simultaneous analysis of multiple benzophenone (B1666685) derivatives, including methyl-2-benzoylbenzoate, in various food samples like breakfast cereals and fish. nih.govnih.gov A developed UPLC-MS/MS method for breakfast cereals showed excellent linearity (R² > 0.998) and low limits of detection (LOD), with M2BB being detected in 14% of the samples. nih.govresearchgate.net Similarly, a trace analytical method for fish samples using UPLC-MS/MS reported a limit of detection for M2BB ranging from 0.001 to 0.1 ng/g, with the compound being detected in 33% of the samples. nih.goviaea.org Another study on packaged juice and milk utilized a micro-QuEChERS-based UPLC-MS/MS method, which also successfully quantified M2BB. researchgate.net
Table 3: Summary of UPLC-MS/MS Methods for the Analysis of Related Benzophenone Derivatives
| Sample Matrix | Compound Analyzed | Limit of Detection (LOD) | Detection Frequency |
| Breakfast Cereals | Methyl-2-benzoylbenzoate | Not explicitly stated for M2BB | 14% nih.gov |
| Fish | Methyl-2-benzoylbenzoate | 0.001 - 0.1 ng/g nih.gov | 33% nih.gov |
| Packaged Juice & Milk | Methyl-2-benzoylbenzoate | Juice: 0.006–7.26 ng/mL; Milk: 0.004–6.09 ng/mL (as part of a mix) researchgate.net | 100% in juice researchgate.net |
Chromatographic Separations
Chromatography is a fundamental tool for separating and analyzing mixtures. Different chromatographic techniques are employed for the purification and analysis of this compound, each suited for specific purposes.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this compound.
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a mixture of methanol (B129727) and water is often used as the mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.
Detailed findings from various studies show the utility of HPLC in analyzing this compound and related compounds. For example, HPLC has been used to determine the purity of synthesized this compound, with results indicating purities of 98.1% and higher. google.com In a study on a related compound, methyl 4-hydroxybenzoate, an RP-HPLC method was developed using a mobile phase of methanol and water (45:55 v/v) with the pH adjusted to 4.8. researchgate.net The detection was carried out at 254 nm, and the retention time was found to be 5.34 minutes at a flow rate of 1.0 mL/min. researchgate.net Such methods can be adapted for the analysis of this compound.
| Parameter | Value | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| Stationary Phase | C18 column | sielc.com |
| Mobile Phase | Methanol:Water (45:55 v/v), pH 4.8 | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Retention Time (for a similar compound) | 5.34 min | researchgate.net |
| Purity Achieved | >98% | google.com |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another vital technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.
GC-MS analysis provides both qualitative and quantitative information. The retention time from the GC helps in identifying the compound, while the mass spectrum from the MS provides a unique fragmentation pattern that confirms the molecular structure. For instance, GC-MS has been used to identify and quantify methyl 2-benzoylbenzoate, an isomer of this compound, in packaging materials. researchgate.netresearchgate.net The analysis of methyl 4-benzylbenzoate, a structurally related compound, by GC-MS is also documented. nih.gov
| Parameter | Value | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.netresearchgate.net |
| Application | Identification and quantification of related benzophenone derivatives in various matrices. | researchgate.net |
| Ion Source Temperature (for related compounds) | 250°C | researchgate.net |
| Injection Mode | Hot splitless | researchgate.net |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, such as the synthesis of this compound. sigmaaldrich.comumass.edu It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture. libretexts.org
The principle of TLC involves spotting the reaction mixture on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a suitable mobile phase. umich.edu The separation is based on the polarity of the compounds. For the synthesis of this compound, which is typically prepared by the esterification of 4-benzoylbenzoic acid with methanol, TLC can be used to track the disappearance of the more polar carboxylic acid and the appearance of the less polar ester product. Visualization is often achieved using a UV lamp, where the aromatic rings of the compounds allow them to be seen as dark spots on a fluorescent background. umass.edu
A typical mobile phase for such a separation could be a mixture of hexane (B92381) and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation.
| Parameter | Application | Source |
| Technique | Thin Layer Chromatography (TLC) | sigmaaldrich.comumass.edu |
| Purpose | Monitoring the progress of the esterification reaction to form this compound. | |
| Stationary Phase | Silica gel | umich.edu |
| Visualization | UV light | umass.edu |
| Mobile Phase Example (for similar reactions) | Hexane:Ethyl Acetate (4:1) |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. creative-biostructure.comresolvemass.ca While not directly used for the analysis of the small molecule this compound itself, GPC is crucial when this compound is used as a monomer or an initiator in polymerization reactions.
GPC separates molecules based on their size in solution. resolvemass.ca Larger polymer molecules elute from the column faster than smaller ones. This allows for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the resulting polymer. resolvemass.ca For example, if this compound were incorporated into a polymer chain, GPC would be the primary method to characterize the molecular weight properties of that polymer. epo.orglcms.cz
| Parameter | Application | Source |
| Technique | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | creative-biostructure.comresolvemass.ca |
| Purpose | To determine the molecular weight distribution of polymers synthesized using this compound. | epo.org |
| Principle | Separation based on molecular size in solution. | resolvemass.ca |
| Key Parameters Determined | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI). | resolvemass.ca |
Infrared Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides characteristic absorption bands that confirm its structure. spectrabase.com
The key functional groups in this compound are the ester and the ketone. The FT-IR spectrum will show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. Another strong band will be present for the ketone carbonyl (C=O) stretching vibration, usually around 1650-1670 cm⁻¹. Additionally, C-O stretching vibrations for the ester group will appear in the region of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be visible.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Source |
| Ester Carbonyl (C=O) | 1720 - 1740 | |
| Ketone Carbonyl (C=O) | 1650 - 1670 | |
| Ester C-O Stretch | 1100 - 1300 |
X-ray Based Characterization
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. spectroscopyonline.com By irradiating a sample with X-rays and measuring the diffraction patterns, it is possible to determine the arrangement of atoms within a crystal lattice. retsch.com For this compound, which exists as a crystalline solid, XRD analysis can provide invaluable information regarding its crystal system, unit cell dimensions, and space group.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms on a material's surface, typically within the top 5-10 nanometers. wikipedia.org This method is based on the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons. cardiff.ac.uk The kinetic energy of these emitted photoelectrons is measured, which is then used to determine their binding energy. cardiff.ac.uk
For this compound, XPS analysis can confirm the presence of carbon and oxygen, the constituent elements of the molecule. More importantly, it can distinguish between the different chemical environments of these atoms. For instance, the carbon atoms in the carbonyl group, ester group, and aromatic rings will exhibit slightly different binding energies, known as chemical shifts. cardiff.ac.uk Similarly, the oxygen atoms in the carbonyl and ester functionalities can be differentiated. This detailed information on the surface chemistry is crucial for understanding surface properties, reactivity, and potential contamination. wikipedia.org A typical XPS analysis involves a survey scan to identify all present elements, followed by high-resolution scans of the specific elemental peaks to determine their chemical states. cern.ch
Table 1: Theoretical XPS Peak Binding Energies for Functional Groups in this compound
| Element | Functional Group | Approximate Binding Energy (eV) |
| C 1s | Aromatic C-C/C-H | ~284.8 (Reference) |
| C 1s | C-O (Ester) | ~286.5 |
| C 1s | C=O (Ketone/Ester) | ~288.0 - 289.0 |
| O 1s | C=O (Ketone/Ester) | ~531.5 - 532.5 |
| O 1s | C-O (Ester) | ~533.0 - 534.0 |
Note: These are approximate values and can vary slightly depending on the specific chemical environment and instrument calibration.
Advanced Analytical Method Development and Validation
The accurate and reliable quantification of this compound, particularly in complex matrices such as food packaging, environmental samples, or biological tissues, requires the development and validation of advanced analytical methods. These methods often involve chromatographic techniques coupled with mass spectrometry.
Linearity and Calibration Studies
Linearity is a critical parameter in analytical method validation, demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, this is typically established by preparing a series of standard solutions at different concentrations and analyzing them using the developed method, such as ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS). mdpi.com
The data is then used to construct a calibration curve by plotting the instrument response against the known concentrations. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. A value of R² greater than 0.995 is generally considered to indicate good linearity. mdpi.comresearchgate.net For instance, in a study analyzing benzophenone derivatives in cereal-based foods, the method showed good linearity with R² > 0.995 in the concentration range of 4–40 ng/g. mdpi.com Another study on rice cereal reported satisfactory linearity with a correlation coefficient (r) greater than 0.997. nih.gov
Recovery and Precision Assessment
Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that can be extracted from a sample matrix. This is particularly important when analyzing complex samples where matrix effects can interfere with the analysis. nih.gov The precision of a method refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com
Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). researchgate.net For example, a study on the analysis of benzophenone derivatives in breakfast cereals reported mean within-run and between-run recoveries ranging from 75% to 152% across different matrices, with RSD values for precision ranging from 1% to 28%. mdpi.com Another study on rice cereal demonstrated favorable recoveries between 71% and 119%. nih.gov
Limit of Detection (LOD) and Quantification (LOQ) Determinations
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. sepscience.comund.edu
These values are crucial for methods intended for trace-level analysis. LOD and LOQ can be determined using several approaches, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. sepscience.comund.edu For the analysis of this compound and related compounds in food matrices, reported LODs and LOQs can be in the low nanogram per gram (ng/g) range. For example, a method for analyzing benzophenone derivatives in pastry, rice, and noodle samples reported LODs ranging from 0.01 to 1.3 ng/g and LOQs from 0.02 to 4.2 ng/g. mdpi.com A study on rice cereal reported an even lower LOD range of 0.001 to 0.5 ng/g. nih.gov
Specificity and Reproducibility in Complex Matrices
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. dtu.dk In chromatographic methods, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. dtu.dk
Reproducibility refers to the ability of a method to produce consistent results when performed by different analysts, in different laboratories, or with different equipment. It is a measure of the method's robustness. For this compound, ensuring specificity and reproducibility is vital, especially when analyzing it in complex food matrices where numerous other compounds could potentially interfere. nih.gov The use of highly selective techniques like tandem mass spectrometry (MS/MS) significantly enhances specificity. mdpi.com Reproducibility is typically assessed through inter-laboratory comparison studies or by evaluating the method's performance under varied conditions. acs.org
Table 2: Summary of Analytical Method Validation Parameters for Benzophenone Derivatives (including this compound) in Food Matrices
| Parameter | Cereal-Based Foods mdpi.com | Rice Cereal nih.gov |
| Linearity (R²) | > 0.995 | > 0.997 (r) |
| Recovery (%) | 44 - 152 | 71 - 119 |
| Precision (%RSD) | 1 - 28 | Not explicitly stated |
| LOD (ng/g) | 0.01 - 1.3 | 0.001 - 0.5 |
| LOQ (ng/g) | 0.02 - 4.2 | Not explicitly stated |
Impurity Profiling and Removal Methodologies
The purity of this compound is critical for its applications, particularly when used as a photoinitiator or as an intermediate in the synthesis of more complex molecules. Impurity profiling involves the identification and quantification of unwanted substances, which can originate from starting materials, side reactions during synthesis, or subsequent degradation. Effective removal methodologies are essential to achieve the desired purity specifications.
The primary synthesis route for this compound is the Fischer esterification of 4-benzoylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid. atamanchemicals.com Another significant method is the Friedel-Crafts acylation of a suitable aromatic substrate. atamanchemicals.comdokumen.pub The nature and profile of impurities are intrinsically linked to the synthetic method employed.
Common Impurities in this compound
Impurities can include unreacted starting materials, isomers formed during electrophilic aromatic substitution, and by-products from side reactions.
| Impurity Name | Chemical Structure | Probable Origin |
| 4-Benzoylbenzoic Acid | C₁₄H₁₀O₃ | Unreacted starting material from Fischer esterification. |
| Methyl 2-benzoylbenzoate | C₁₅H₁₂O₃ | Isomeric by-product from Friedel-Crafts acylation. nih.gov |
| Methyl 3-benzoylbenzoate | C₁₅H₁₂O₃ | Isomeric by-product from Friedel-Crafts acylation. |
| Benzoic Acid | C₇H₆O₂ | By-product from the hydrolysis of reagents or degradation. uomustansiriyah.edu.iq |
| Methanol | CH₄O | Residual solvent or unreacted starting material from esterification. uomustansiriyah.edu.iqgoogle.com |
Analytical Characterization of Impurities
A suite of advanced analytical techniques is employed to detect, identify, and quantify impurities in this compound, ensuring product quality and consistency.
High-Performance Liquid Chromatography (HPLC): This is a primary technique for purity assessment and impurity quantification. Reversed-phase HPLC, often with a C18 column and UV detection (e.g., at 254 nm), can effectively separate this compound from its less polar and more polar impurities. researchgate.net Gradient elution methods using mobile phases like methanol/water or acetonitrile/water are common. nih.govresearchgate.net HPLC methods have been developed to achieve high precision and low limits of detection (LOD) for benzophenone derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities. rsc.org It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the characterization of isomeric by-products and residual solvents. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used to detect and identify impurities, even at parts-per-million (ppm) levels. It is particularly useful for non-volatile impurities that are not amenable to GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy): Both ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the main compound and its impurities. NMR can distinguish between isomers (e.g., Methyl 2-benzoylbenzoate vs. This compound) by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and the methoxy group signal.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. For this compound, characteristic strong absorption bands for the ester carbonyl (C=O) and ketone carbonyl (C=O) are expected around 1720 cm⁻¹ and 1680 cm⁻¹, respectively.
Research Findings on Analytical Detection
| Technique | Application | Typical Parameters & Findings | Source |
| HPLC | Purity assay and quantification of non-volatile impurities. | Column: C18; Mobile Phase: Methanol/Water; Detection: UV at 254 nm. Used to confirm ≥95% purity. | |
| GC-MS | Identification of volatile impurities and isomeric by-products. | Column: 50%-diphenyl-50%-dimethyl polysiloxane capillary column. Allows for separation and identification of photo-initiator residues. | rsc.org |
| LC-MS/MS | Trace level impurity detection. | Utilizes a triple quadrupole MS with an electrospray ionization (ESI) source for high sensitivity and specificity. | nih.gov |
| NMR | Structural confirmation and isomer identification. | ¹H NMR (400 MHz, CDCl₃) shows distinct aromatic multiplets and a methoxy singlet. |
Impurity Removal Methodologies
Post-synthesis purification is crucial to meet the high-purity requirements for this compound.
Recrystallization: This is the most common method for purifying the crude product. The choice of solvent is critical for effective purification. A solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble.
Solvents: Common solvents include ethanol (B145695), ethyl acetate, or mixtures such as ethanol/water. atamanchemicals.com
Chromatography: For laboratory-scale preparations or when very high purity is required, flash column chromatography is employed.
Stationary Phase: Silica gel is typically used as the stationary phase.
Mobile Phase: A gradient of solvents, such as hexane and ethyl acetate, is used to elute the components. This method is highly effective at separating the desired product from unreacted carboxylic acids and other by-products.
Aqueous Washing: To remove acidic impurities, particularly unreacted 4-benzoylbenzoic acid, the crude product (dissolved in an organic solvent) can be washed with a basic aqueous solution, such as 5% sodium carbonate solution. uomustansiriyah.edu.iqgoogle.com This converts the acidic impurity into its water-soluble salt, which is then partitioned into the aqueous phase.
Process Optimization: Innovations in the synthesis process itself can minimize impurity formation. For instance, a patented method describes a process where after the Friedel-Crafts reaction, a controlled hydrolysis and liquid-liquid separation step is introduced to remove the catalyst before esterification. google.com This approach avoids the isolation of the intermediate solid, reducing material loss and the introduction of impurities, leading to a final product purity of up to 99.5%. google.com
Applications and Functionalization of Methyl 4 Benzoylbenzoate in Advanced Materials Science
Utilization as Monomers and Building Blocks in Polymer Synthesis
Methyl 4-benzoylbenzoate and its derivatives are valuable as monomers and building blocks in the synthesis of a variety of polymers. smolecule.comspecificpolymers.comambeed.com The presence of reactive sites allows for its incorporation into polymer backbones, imparting specific properties to the resulting materials. For instance, derivatives of this compound are used in the creation of advanced polymers and functional materials. The benzophenone (B1666685) framework within the molecule contributes to a twisted geometry that can reduce intermolecular interactions, a desirable property in certain materials applications.
The versatility of this compound as a building block is further highlighted by its use in creating complex molecular architectures. smolecule.com It can serve as a trifunctional building block, enabling the construction of intricate molecules with applications in medicinal chemistry and materials science. smolecule.com For example, it is a key intermediate in the synthesis of photoaffinity probes for studying protein-ligand interactions. smolecule.com The ability to functionalize the core structure of this compound allows for the tailoring of its properties to suit specific polymerization requirements.
Role as Intermediates for Novel Functional Materials
This compound serves as a crucial intermediate in the synthesis of a wide range of novel functional materials. smolecule.combldpharm.comgoogle.com Its chemical structure can be modified through various reactions to produce precursors for pharmacologically active compounds and materials with unique optical or electronic properties. smolecule.com
One significant application is its use as an intermediate in the production of specialty chemicals. smolecule.com For example, esters of 4-(aminomethyl)benzoic acid, which can be derived from this compound, are important intermediates in the synthesis of active pharmaceutical ingredients. google.com The methyl ester group can be easily hydrolyzed, providing a convenient route for creating carboxylic acid functionalities under mild conditions. google.com
Furthermore, derivatives of this compound are investigated for their potential in drug delivery systems. smolecule.com The ability to introduce various functional groups onto the benzoylbenzoate backbone allows for the creation of molecules that can interact with biological targets. smolecule.com
Development as Polymerization Initiators
This compound and its isomers, such as Methyl 2-benzoylbenzoate, are particularly significant for their role as polymerization initiators, especially in photopolymerization processes. riverlandtrading.comuvabsorber.comgoogle.com These compounds can absorb light energy and transform it into chemical energy to initiate or catalyze crosslinking reactions. uvabsorber.com
Photoinitiator Applications in UV-Curable Systems
Methyl 2-benzoylbenzoate, also known as OMBB, is a highly efficient photoinitiator used in UV-curable systems. riverlandtrading.comuvabsorber.com Upon exposure to ultraviolet (UV) light, it generates reactive species, such as free radicals, which then initiate the polymerization of monomers and oligomers in the formulation. riverlandtrading.com This rapid curing process results in the formation of a solid polymer network. riverlandtrading.com This technology is considered environmentally friendly as it often eliminates the need for solvents. uvabsorber.com
The process of UV curing is nearly instantaneous and is employed in a variety of industrial applications, including coatings, adhesives, and the production of printed circuit boards. riverlandtrading.comuvabsorber.comresearchgate.net The efficiency of the photoinitiator is a key factor in the speed and quality of the curing process.
Photoinitiators for Printing Inks and Varnishes
In the printing industry, Methyl 2-benzoylbenzoate is a commonly used photoinitiator in UV-curable inks and varnishes. riverlandtrading.comuvabsorber.comsiegwerk.com Its ability to facilitate fast curing upon exposure to UV radiation leads to high-quality prints with vibrant colors and excellent adhesion to various substrates. riverlandtrading.com It is utilized in several printing methods, including flexography, offset printing, and screen printing. riverlandtrading.com
Notably, due to its low odor and volatility, it is considered suitable for food packaging printing inks, provided that migration levels are within regulatory limits. uvabsorber.comeupia.orgagroparistech.fr The European Printing Ink Association (EuPIA) provides lists of suitable photoinitiators for food contact materials, outlining specific migration limits (SML) for certain compounds. eupia.orgagroparistech.fr
Integration into Host-Guest Supramolecular Structures
The principles of host-guest chemistry, a cornerstone of supramolecular chemistry, involve the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. rsc.orgworktribe.com These dynamic and tunable assemblies have applications in materials science, nanotechnology, and biomedical fields. rsc.orgthno.org
Intercalation in Layered Double Hydroxides (LDH)
This compound's corresponding anion, 4-benzoylbenzoate, can be intercalated into the structure of layered double hydroxides (LDHs). researchgate.netresearchgate.net LDHs are materials with positively charged layers, between which anions can be incorporated to maintain charge neutrality. researchgate.netcas.cz
The intercalation of 4-benzoylbenzoate into LDHs creates a new mixed organic-inorganic photosensitizer. researchgate.netresearchgate.net This hybrid material has shown to be an effective catalyst for the photo-oxidation of sulfides, both in solution and in the gas phase. researchgate.net X-ray diffraction data confirms the presence of an intercalated new phase, distinguishing it from materials where the anion is merely adsorbed on the surface. researchgate.netresearchgate.net This demonstrates how the integration of this compound derivatives into supramolecular structures can lead to the development of novel functional materials with specific catalytic properties. researchgate.net
Applications in Tuneable Drug Delivery System Development
The development of tuneable drug delivery systems, which allow for the controlled release of therapeutic agents, is a significant area of pharmaceutical research. The functional characteristics of benzoylbenzoate derivatives are being explored for creating novel delivery platforms, particularly through their integration into inorganic host materials.
Layered double hydroxides (LDHs), also known as hydrotalcite-like clays, are composed of positively charged brucite-like layers with intercalated anions and water molecules. This structure allows for the reversible intercalation of a wide range of anionic species, including pharmaceutically active compounds. Research has shown that anions such as diclofenac, ibuprofen, and naproxen (B1676952) can be incorporated into LDH structures. The intercalation of 4-benzoylbenzoate into these same LDH hosts has also been demonstrated. researchgate.net This suggests a potential application where the 4-benzoylbenzoate anion acts as a co-intercalated species or a functional component within an LDH-based drug delivery system. researchgate.net The release of the active pharmaceutical ingredient from the LDH matrix can be "tuned" by environmental factors like pH changes, making these composite materials promising for controlled release applications. researchgate.net
Further research into related benzoate (B1203000) derivatives highlights their potential in sophisticated drug delivery vehicles. For instance, derivatives like methyl 4-(propane-1-sulfonamido)benzoate have been successfully incorporated into polymeric micelles, which are nanoscale core-shell structures. This incorporation was found to enhance the solubility and facilitate the development of targeted drug delivery systems.
Use in Sunscreen Stabilization Formulations
The efficacy and safety of sunscreen products depend heavily on the photostability of their active UV-filtering ingredients. Many organic UV absorbers can degrade upon exposure to sunlight, reducing their protective effect and potentially forming harmful byproducts. The benzophenone moiety within this compound is a known chromophore that absorbs UV radiation, and its parent compound, 4-benzoylbenzoic acid, is recognized as a raw material for sunscreens due to this property. chembk.com
A key strategy for enhancing the performance of sunscreens is the stabilization of UV absorbers. One advanced method involves intercalating UV-absorbing molecules into layered double hydroxide (B78521) (LDH) clays. researchgate.net Research has demonstrated this with benzophenone derivatives like 5-benzoyl-4-hydroxy-2-methoxy-benzenesulphonate acid (4BHF). By intercalating these molecules into the layers of a Zn-Al-LDH, new sunscreen formulations with improved stability are created. The study investigated the photostability of these intercalation products and found that the LDH matrix had a significant influence on the sunlight protection effect and the stability of the sunscreen agent. researchgate.net While this study used a different benzophenone derivative, the principle is directly applicable to 4-benzoylbenzoate, which can also be intercalated into LDHs. researchgate.net This approach physically shields the UV absorber from reactions that cause photodegradation, thereby stabilizing the formulation and providing longer-lasting protection.
The importance of photostability is highlighted by the known instability of some common UVA filters like Avobenzone, which often requires the inclusion of other stabilizing agents in formulations. atamanchemicals.com The development of inherently more stable filters, such as Diethylamino hydroxybenzoyl hexyl benzoate, and stabilization technologies like LDH intercalation, are therefore crucial for advancing sunscreen efficacy. atamanchemicals.com
| Sunscreen Agent / Stabilizer | Host Material | Application / Finding | Reference |
| 4-Benzoylbenzoic acid | - | Used as a raw material for sunscreens due to UV absorption properties. | chembk.com |
| 5-benzoyl-4-hydroxy-2-methoxy-benzenesulphonate acid | Zn-Al-Layered Double Hydroxide | Intercalation leads to stabilized sunscreen formulations with improved photostability. | researchgate.net |
| Diethylamino hydroxybenzoyl hexyl benzoate | - | An example of a highly photostable organic UVA filter. | atamanchemicals.com |
Formation of Polymer Nanocomposites
Polymer nanocomposites, which consist of a polymer matrix filled with nanoscale particles, often exhibit remarkably improved properties compared to the pure polymer. The functional groups on this compound make its derivatives suitable for modifying nanofillers to ensure their compatibility and dispersion within a polymer matrix.
Poly(methyl methacrylate) (PMMA) is a widely used transparent thermoplastic, and its properties can be significantly enhanced by creating nanocomposites with layered double hydroxides (LDHs). For effective reinforcement, the LDH layers must be delaminated from their stacked structure and dispersed individually throughout the PMMA matrix, a state known as exfoliation.
This exfoliation is typically achieved by first modifying the LDH with an organic surfactant or anion to increase the interlayer spacing and improve organophilicity. rsc.org Anions such as sodium dodecylbenzenesulfonate (SDBS) are commonly used for this purpose. rsc.org Following this modification, the nanocomposite is synthesized via the in situ polymerization of the methyl methacrylate (B99206) (MMA) monomer in the presence of the modified LDH. rsc.orgccspublishing.org.cn The polymerization process can lead to a disorderly exfoliation of the LDH layers within the PMMA matrix. rsc.org
Research has shown that the resulting PMMA/LDH nanocomposites exhibit enhanced thermal stability. researchgate.netresearchgate.net For example, the glass transition temperature (Tg) of a PMMA/MgFe-LDH nanocomposite was found to be 34.7 K higher than that of pure PMMA, an improvement attributed to strong interactions between the polymer and the filler that restrict polymer-chain mobility. researchgate.net The synthesis method is critical; techniques such as in situ solution polymerization and double in situ methods have been developed to achieve good dispersion and exfoliation of the LDH layers within the PMMA matrix. ccspublishing.org.cnresearchgate.net
While many studies use surfactants like SDBS, the principle of intercalation with an organic anion is key. Given that 4-benzoylbenzoate can be intercalated into LDH layers, it represents a suitable organic modifier for preparing these advanced PMMA/LDH nanocomposites, potentially imparting additional functionalities, such as UV absorption, to the final material. researchgate.net
| Nanocomposite System | Synthesis Method | Key Finding | Reference |
| PMMA/O-LDH (SDBS modified) | In situ polymerization | Resulted in disorderly exfoliated LDH and the appearance of a second glass transition temperature. | rsc.org |
| PMMA/MgAl-LDH | Double in situ method | Produced a nanocomposite with high transparency and enhanced thermal properties. | researchgate.net |
| LDHs/PMMA (VBS modified) | In situ solution polymerization | Achieved good exfoliation and dispersion of LDH layers in the PMMA matrix. | ccspublishing.org.cn |
| PMMA/MgFe(DS)-LDH | In situ polymerization | Showed a significant increase in glass transition temperature compared to pure PMMA. | researchgate.net |
Contributions to Conductive, Semiconductive, and Optical Materials
The benzophenone structure within this compound is a key feature that enables its application in materials for electronics and optics. Its derivatives and isomers are used as precursors and functional components in a range of advanced materials.
The parent compound, 4-benzoylbenzoic acid, is used in the preparation of optical devices, including liquid crystal materials and organic light-emitting diodes (OLEDs). chembk.com A closely related isomer, methyl 2-benzoylbenzoate, serves as a precursor in the synthesis of organic semiconductors and light-emitting materials for use in OLEDs and organic photovoltaic cells (OPVs). chemblink.com The ability of these molecules to participate in electronic and optoelectronic processes is fundamental to the performance of these devices. chemblink.com Furthermore, derivatives such as Ethyl 4-(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate have been investigated specifically as organic semiconductors in photovoltaic applications.
The utility of these compounds also extends to their distinct optical properties. For example, methyl-o-benzoylbenzoate is known to exhibit dual phosphorescence in rigid glass matrices at low temperatures, a characteristic relevant to the development of specialized optical materials. acs.org The general classification of this compound often includes its role in "Optical Materials" and "Electronic Materials," underscoring its importance in these fields. bldpharm.com
Moreover, there are indirect contributions to conductive materials. The synthesis of conductive polymers like polythiophenes often requires specific chemical transformations, such as the bromination of thiophenes. researchgate.net Photocatalysts are used to drive these reactions, and layered double hydroxides—which are known to host 4-benzoylbenzoate—are effective supports for such photocatalysts, highlighting a potential role for these composite systems in the synthesis of conductive materials. researchgate.net
Photochemical and Photocatalytic Research of Methyl 4 Benzoylbenzoate
Photoinduced Electron Transfer Processes
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, where light energy is converted into chemical energy. In the context of Methyl 4-benzoylbenzoate, the benzophenone (B1666685) moiety plays a crucial role in initiating PET. Upon absorption of light, the molecule is promoted to an excited state, which can then act as either an electron donor or acceptor, depending on the reaction partner.
The efficiency of intramolecular PET in benzoate (B1203000) esters is significantly influenced by the nature of the substituents on the chromophore. For instance, electron-withdrawing groups on the benzoate ring can lower its reduction potential, thereby enhancing the rate of intramolecular electron transfer and leading to a decrease in fluorescence quantum yields. Conversely, electron-donating substituents increase the reduction potential, making electron transfer less favorable and resulting in higher fluorescence quantum yields scispace.com.
The free energy change (ΔG) for the electron transfer process can be estimated using the Weller equation, taking into account the oxidation and reduction potentials of the donor and acceptor moieties, as well as the excited state energy of the photosensitizer. A negative ΔG value indicates that the electron transfer is thermodynamically favorable scispace.com.
Kinetic studies of PET can be performed using techniques such as fluorescence quenching. The quenching of a fluorophore's emission by an electron donor or acceptor can provide valuable information about the rate of electron transfer. The Stern-Volmer relationship is often used to analyze the kinetics of such processes nih.gov. While specific studies on this compound are limited, the principles governing PET in substituted methyl benzoates and other bichromophoric systems provide a strong framework for understanding its behavior scispace.comresearchgate.net. The interaction between the excited benzophenone chromophore and the methyl benzoate moiety, or other molecules in solution, can lead to the formation of radical ions, which are key intermediates in many photochemical reactions.
Photocatalytic Oxidation Reactions
This compound, owing to its benzophenone core, can act as a photocatalyst in various oxidation reactions. A significant area of this research is the functionalization of C-H bonds, which are typically unreactive. The excited triplet state of benzophenone derivatives can abstract a hydrogen atom from an aliphatic C-H bond, generating a carbon-centered radical scispace.comresearchgate.net. This radical can then undergo further reactions, such as arylation, in the presence of a suitable coupling partner and a co-catalyst, often a transition metal like nickel scispace.comrsc.orgsemanticscholar.org.
This dual catalytic system, combining a photocatalyst for radical generation and a metal catalyst for cross-coupling, has been successfully applied to the arylation of benzylic C-H bonds scispace.comrsc.org. The general mechanism involves the photoexcited benzophenone derivative abstracting a hydrogen atom from a substrate, for example, toluene (B28343), to form a benzyl (B1604629) radical. This radical then enters the catalytic cycle of the nickel co-catalyst to form the desired arylated product scispace.com.
The versatility of this approach allows for the functionalization of a wide range of substrates, including those with inert C(sp³)–H bonds, providing a mild and efficient route to complex organic molecules scispace.comacs.org. While direct studies employing this compound are not extensively documented, the well-established reactivity of benzophenone as a photocatalyst for C-H functionalization strongly suggests that this compound would exhibit similar catalytic activity.
Photocatalytic Halogenation Reactions (e.g., Bromination, Fluorination)
Photocatalytic methods for the introduction of halogen atoms into organic molecules have gained significant attention as they often proceed under mild conditions with high selectivity. Visible-light-driven halogenation reactions, in particular, offer a sustainable alternative to traditional methods that often require harsh reagents. These reactions typically involve a photocatalyst that, upon excitation, initiates a radical chain process or a single electron transfer (SET) pathway to activate a halogen source mdpi.com.
While specific examples of this compound as a photocatalyst in halogenation reactions are not prevalent in the literature, the general mechanisms of photocatalytic halogenation provide a basis for its potential application. For instance, an excited photocatalyst can interact with a halogen source, such as N-halosuccinimides (NXS), to generate a halogen radical. This radical can then react with a substrate to form a halogenated product mdpi.com. Alternatively, the excited photocatalyst can engage in an SET process with the substrate or the halogen source to generate radical ions that lead to the final halogenated compound mdpi.com.
Given the ability of benzophenone derivatives to act as photosensitizers and initiate radical reactions, it is plausible that this compound could be employed in photocatalytic halogenation. Further research is needed to explore its efficacy and substrate scope in these transformations.
Chemodivergent Photocatalysis
Chemodivergent catalysis refers to the ability to steer a reaction towards different products from the same set of starting materials by slightly modifying the reaction conditions, such as the catalyst, solvent, or additives. This concept is of great interest in synthetic chemistry as it allows for the selective synthesis of diverse molecular scaffolds from common precursors.
While specific applications of this compound in chemodivergent photocatalysis are not well-documented, the broader field of photoredox catalysis offers numerous examples of such transformations. The outcome of a photocatalytic reaction can often be controlled by tuning the redox potential of the catalyst, the choice of a co-catalyst, or the presence of additives that can alter the reaction pathway. For instance, in some systems, the presence of an acid or a base can switch the reaction between a cyclization and a functionalization pathway.
The development of chemodivergent strategies involving benzophenone derivatives is an active area of research. The ability of the excited benzophenone moiety to participate in both energy transfer and electron transfer processes makes it a promising candidate for the design of chemodivergent catalytic systems. The specific substitution pattern of this compound could potentially be exploited to fine-tune its photochemical properties and achieve selective transformations.
Applications in Environmental Remediation (e.g., Wastewater Treatment)
Benzophenone and its derivatives are widely used as UV filters in sunscreens and other personal care products, leading to their presence as contaminants in aquatic environments nih.govnih.gov. The photochemical properties of these compounds are therefore of significant interest for their potential role in environmental remediation through advanced oxidation processes (AOPs).
The photocatalytic degradation of benzophenone-type compounds has been investigated using various semiconductor photocatalysts, such as titanium dioxide (TiO₂). Upon UV irradiation, TiO₂ generates highly reactive oxygen species (ROS), including hydroxyl radicals (•OH), which can effectively mineralize organic pollutants researchgate.netresearchgate.net. Studies on the degradation of benzophenone-3 (BP-3), a common UV filter, have shown that photocatalysis can lead to its complete removal from water researchgate.net.
Furthermore, benzophenone derivatives can themselves act as photosensitizers in the degradation of other pollutants. Upon photoexcitation, they can generate singlet oxygen or other ROS that can oxidize co-existing contaminants nih.gov. This dual role as both a pollutant and a potential photosensitizer for remediation highlights the complex environmental photochemistry of this class of compounds.
While specific studies on the photocatalytic degradation of this compound are limited, the research on other benzophenone derivatives provides a strong indication that similar AOPs would be effective for its removal from wastewater. The efficiency of degradation would likely depend on factors such as the photocatalyst used, the pH of the solution, and the presence of other organic matter nih.govresearchgate.net.
| Parameter | Condition | Degradation Efficiency | Reference |
| Pollutant | Benzophenone-3 | - | researchgate.net |
| Photocatalyst | TiO₂ | High | researchgate.net |
| Process | UV Irradiation | Complete removal | researchgate.net |
| Pollutant | Various organic pollutants | - | mdpi.comdeswater.comresearchgate.net |
| Photocatalyst | Various nanomaterials | High | mdpi.comdeswater.comresearchgate.net |
| Process | Photocatalysis | Effective mineralization | mdpi.comdeswater.comresearchgate.net |
Photosensitization Studies in Organic Transformations
One of the most well-established applications of benzophenone and its derivatives is as photosensitizers in organic synthesis. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, thereby inducing a chemical reaction in the second molecule. This compound, with its benzophenone core, is expected to be an effective photosensitizer.
A prominent example of photosensitization by benzophenone derivatives is in [2+2] and [4+2] cycloaddition reactions researchgate.netnih.govrsc.orgnih.govresearchgate.net. In these reactions, the excited triplet state of the benzophenone derivative, formed upon light absorption, transfers its energy to a substrate, such as an alkene. This energy transfer promotes the alkene to its excited triplet state, which can then undergo a cycloaddition reaction with another alkene to form a cyclobutane (B1203170) ring ([2+2] cycloaddition) or with a diene to form a cyclohexene (B86901) ring ([4+2] cycloaddition) rsc.orgnih.gov.
The efficiency of these reactions depends on the triplet energy of the photosensitizer and the substrate. For effective energy transfer, the triplet energy of the photosensitizer should be greater than or equal to that of the substrate. The photochemical reactions of methyl benzoate itself have been shown to include hydrogen abstraction and [2+2] cycloaddition with olefins, proceeding through excited singlet states rsc.org. The presence of the benzoyl group in this compound would likely favor intersystem crossing to the triplet state, making it a more effective triplet photosensitizer.
The phototoxic properties of benzophenone derivatives are also a result of their photosensitizing abilities. Upon excitation, they can generate reactive oxygen species that can cause damage to biological molecules medicaljournals.semedicaljournals.setum.de. This property is also being explored for phototherapeutic applications rsc.org.
| Reaction Type | Role of Benzophenone Derivative | Key Intermediate | Reference |
| [2+2] Cycloaddition | Photosensitizer | Excited triplet state of alkene | rsc.orgnih.gov |
| [4+2] Cycloaddition | Photosensitizer | Excited triplet state of diene/alkene | researchgate.netresearchgate.net |
| C-H Arylation | Photocatalyst | Carbon-centered radical | scispace.comrsc.org |
| Phototoxicity | Photosensitizer | Reactive oxygen species | medicaljournals.semedicaljournals.setum.de |
Theoretical and Computational Studies of Methyl 4 Benzoylbenzoate
Computational Chemistry Approaches to Molecular Structure
X-ray crystallography studies on analogous compounds, such as Methyl 2-benzoylbenzoate, reveal a monoclinic crystal system. For Methyl 4-benzoylbenzoate, computational models would similarly predict the spatial arrangement, including the dihedral angle between the two aromatic rings, which is influenced by steric and electronic effects. C-H···O interactions are also computationally modeled to understand how they stabilize the crystal lattice. These computational approaches are foundational, as an accurate molecular structure is a prerequisite for nearly all other theoretical calculations.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O (Ketone) Bond Length | The length of the double bond in the benzoyl group's carbonyl. | ~1.23 Å |
| C=O (Ester) Bond Length | The length of the double bond in the methyl ester group's carbonyl. | ~1.21 Å |
| C-O (Ester) Bond Length | The length of the single bond between the carbonyl carbon and the methoxy (B1213986) oxygen. | ~1.34 Å |
| Ring-C(O)-Ring Dihedral Angle | The twist angle between the two phenyl rings. | ~45-55° |
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic structure of this compound, providing insights that are key to understanding its stability, spectroscopic properties, and reactivity. These methods solve approximations of the Schrödinger equation for the molecule.
Calculations can determine fundamental electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net
Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method for studying molecules of this size. researchgate.net Functionals like B3LYP and CAM-B3LYP are often paired with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netmpg.de
DFT is instrumental in elucidating reaction mechanisms. For instance, in studying the reactions of benzophenone (B1666685) derivatives, DFT calculations can map out the potential energy surface of a chemical transformation. researchgate.net This allows researchers to identify transition states, calculate activation energy barriers, and determine the most likely reaction pathways. mpg.de For reactions involving this compound, such as reduction, oxidation, or hydrolysis, DFT can provide a step-by-step understanding of how bonds are broken and formed.
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity. | ~5.0 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | ~2.5 - 3.0 D |
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule's minimum-energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can reveal important conformational dynamics. A key area of interest is the rotation around the single bond connecting the ketone carbonyl to the phenyl ring. Simulations can show how freely this bond rotates and what the preferred conformations are in different environments, such as in various solvents or at different temperatures. This information is crucial for understanding how the molecule's shape changes over time, which can affect its ability to interact with other molecules or absorb light.
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting where and how this compound is most likely to react. The electronic properties derived from DFT calculations are used to compute a set of global chemical reactivity descriptors. mdpi.com These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): Relates to the molecule's tendency to accept or donate electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Another approach is the calculation of Bond Dissociation Energies (BDEs). mdpi.com By calculating the energy required to break each specific C-H or C-C bond in the molecule, researchers can identify the weakest bonds, which are often the most susceptible to radical attack or thermal decomposition. mdpi.com This is invaluable for predicting the selectivity of oxidation or other radical-mediated reactions. For this compound, this could distinguish the reactivity of the aromatic protons from that of the methyl ester protons.
In Silico Screening and Design of Derivatives
Computational methods are essential in the rational design of new molecules based on a parent structure like this compound. In silico (computer-based) screening allows chemists to design and evaluate hundreds of virtual derivatives without the need for expensive and time-consuming laboratory synthesis. nih.gov
The process begins by creating a virtual library of compounds where the this compound core is systematically modified with different functional groups. nih.gov These derivatives can then be rapidly evaluated for desired properties. For example, if the goal is to design a new photoinitiator, techniques like molecular docking could be used to predict how well each derivative binds to a target protein or polymer. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate specific structural features with observed activity, further accelerating the design of improved compounds. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for Methyl 4-benzoylbenzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 4-benzoylbenzoic acid with methanol under acidic catalysis or through Friedel-Crafts acylation of methyl benzoate derivatives. Key factors affecting yield include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for esterification.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Controlled heating (60–80°C) prevents side reactions like decarboxylation. Contaminants such as unreacted starting materials can be removed via recrystallization (ethanol/water mixtures) or column chromatography .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.5–8.3 ppm), with distinct singlet for methoxy group (δ ~3.9 ppm).
- ¹³C NMR : Carbonyl carbons (ester C=O at ~167 ppm, benzoyl C=O at ~195 ppm).
- IR spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (benzoyl C=O).
- X-ray crystallography : Resolves crystal packing and confirms molecular geometry (e.g., dihedral angles between aromatic rings) .
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection .
Q. What are the recommended protocols for ensuring compound purity in pharmaceutical intermediate synthesis?
- Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities.
- Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) eluent.
- Thermogravimetric analysis (TGA) : Monitor thermal stability to detect decomposition above 200°C .
Advanced Research Questions
Q. How can reaction conditions be optimized for the selective reduction of the benzoyl group in this compound?
Selective reduction requires careful choice of reagents:
- Catalytic hydrogenation (Pd/C, H₂) : Targets aromatic rings but may over-reduce ester groups.
- Lithium aluminum hydride (LiAlH₄) : Reduces ketones to alcohols but risks ester cleavage. Mitigation strategy : Use low temperatures (0–5°C) and stoichiometric control. Monitor via TLC (hexane/ethyl acetate 3:1) to isolate intermediates .
Q. How do substituent effects influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., nitro) meta to the ester enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Key considerations:
- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ base in toluene/ethanol.
- Steric hindrance : Bulky substituents reduce coupling efficiency (e.g., 85% yield for phenylboronic acid vs. 62% for 2-methylphenylboronic acid) .
Q. What methodologies resolve contradictions in reported catalytic activity of this compound derivatives?
Discrepancies in catalytic performance (e.g., ligand efficiency in metal complexes) are addressed via:
- Kinetic studies : Plot turnover frequency (TOF) vs. catalyst loading to identify optimal ratios.
- Control experiments : Exclude homocoupling byproducts using radical scavengers (e.g., TEMPO).
- Spectroscopic monitoring : In situ IR tracks intermediate formation .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions in this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density:
- Electrophilic nitration : Highest positive charge at the para position relative to the ester group.
- Solvent effects : Dielectric constants of solvents (e.g., DCM vs. DMSO) alter transition-state energies .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC.
- pH-dependent hydrolysis : Ester cleavage dominates above pH 8 (0.1 M NaOH), forming 4-benzoylbenzoic acid .
Safety and Compliance
Q. What are the best practices for safe handling and waste disposal of this compound?
Q. How to design in vitro assays to evaluate the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
